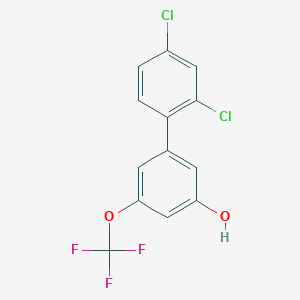
5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (5-DCFTPM) is a synthetic compound that has been widely studied in scientific research due to its potential applications in various areas. 5-DCFTPM has been found to be an effective inhibitor of several enzymes, including the enzyme cyclooxygenase-2 (COX-2), which is important in inflammation, and the enzyme cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of many drugs. Additionally, 5-DCFTPM has been found to have antibacterial and antifungal properties, as well as antiviral activity.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is still not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is thought to inhibit the activity of COX-2 by binding to the active site of the enzyme, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important in inflammation. Additionally, 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have antibacterial and antifungal properties, as well as antiviral activity. It has also been found to increase the activity of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of many drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% for laboratory experiments include its high purity (95%) and its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been found to have antibacterial and antifungal properties, as well as antiviral activity. However, there are some limitations to using 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable and has a relatively short shelf life.
Future Directions
There are several potential future directions for research on 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the treatment of various diseases. Additionally, research could be conducted to investigate its potential uses in the development of new drugs. Finally, research could be conducted to investigate the safety and efficacy of 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in humans.
Synthesis Methods
5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized from 2,4-dichlorophenol and trifluoromethoxybenzene. The reaction is catalyzed by a Lewis acid such as zinc chloride, and the product is purified by recrystallization. The overall yield of the reaction is typically around 95%.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been studied extensively in scientific research due to its potential applications in various areas. It has been found to be an effective inhibitor of several enzymes, including the enzyme cyclooxygenase-2 (COX-2), which is important in inflammation, and the enzyme cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of many drugs. Additionally, 5-(2,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have antibacterial and antifungal properties, as well as antiviral activity.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-8-1-2-11(12(15)5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYLJCSENOBRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686697 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-93-0 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





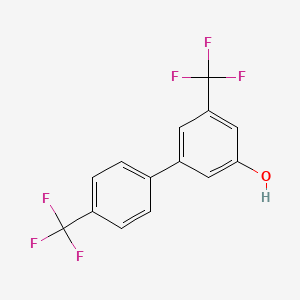
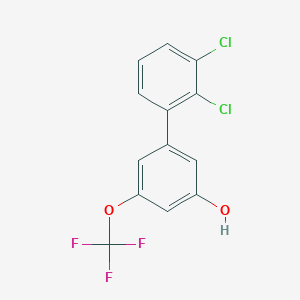

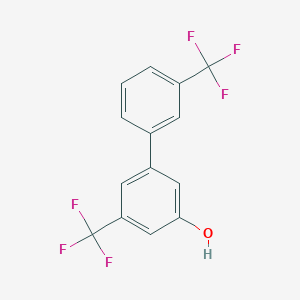
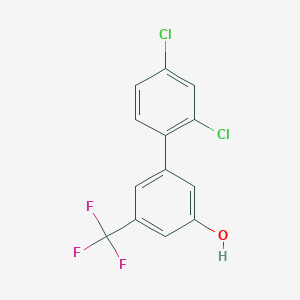

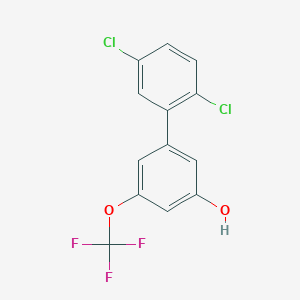


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)